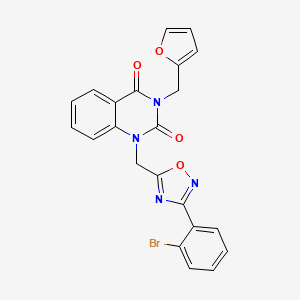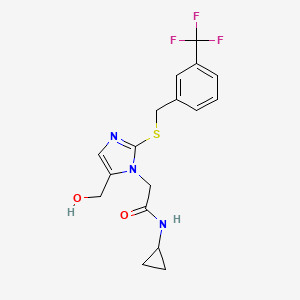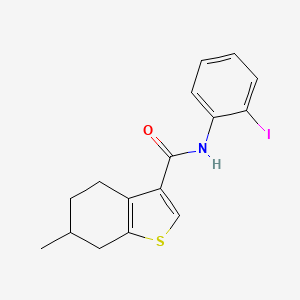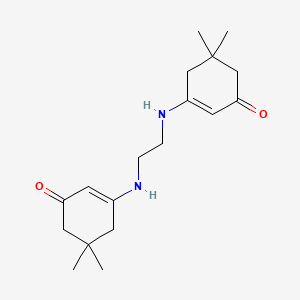![molecular formula C16H19Cl2F3N2O B2450490 [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418726-51-7](/img/structure/B2450490.png)
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride is an intriguing compound often studied for its potential applications in various scientific fields. The compound's structure combines a pyrrolidinyl group and a cyclopropyl group, each of which contributes unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride involves a multistep process. Initial steps often include the formation of the pyrrolidinyl ring via cyclization reactions. The trifluoromethyl group is typically introduced using trifluoromethylation reagents, and the final coupling with the cyclopropyl group may require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts and optimized solvents may be employed to enhance the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions: The compound [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide. Reduction reactions might involve hydrogenation using catalysts like palladium on carbon. Substitution reactions are often facilitated by nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: Oxidation may lead to the formation of corresponding ketones or carboxylic acids. Reduction often results in the addition of hydrogen atoms to unsaturated bonds, while substitution can lead to diverse functional groups replacing existing groups on the compound.
科学研究应用
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride has a broad range of scientific research applications:
Chemistry: The compound is used as a precursor or intermediate in the synthesis of more complex molecules, offering insights into reaction mechanisms and kinetics.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Its potential pharmacological effects make it a candidate for drug development, particularly for targeting specific biochemical pathways.
Industry: The compound's unique chemical properties are leveraged in material science and chemical engineering for the development of new materials and industrial catalysts.
作用机制
The mechanism of action for [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, affecting downstream signaling pathways and cellular responses. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound's binding affinity and selectivity.
相似化合物的比较
Compared to other compounds with similar structural motifs, [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride stands out due to its unique combination of functional groups and their spatial arrangement. This uniqueness often translates into distinct chemical reactivity and biological activity profiles.
Similar Compounds Include:
[3-(Aminomethyl)-4-(fluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-bromophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone;hydrochloride
Well, that was a mouthful! Anything in particular you want to explore further about this compound?
属性
IUPAC Name |
[3-(aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O.ClH/c17-12-3-1-2-11(6-12)15(4-5-15)14(23)22-8-10(7-21)13(9-22)16(18,19)20;/h1-3,6,10,13H,4-5,7-9,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHJALQNKNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)N3CC(C(C3)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-2-YL)PIPERIDINE](/img/structure/B2450409.png)
![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)

![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450419.png)
![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2450422.png)
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2450426.png)

![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)

